Benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate is a chiral compound that plays a significant role in organic chemistry and pharmaceutical research. This compound features a four-membered azetidine ring, which is relatively rare and imparts unique reactivity and stability properties. The presence of both hydroxyl and carboxylate functional groups enhances its versatility as an intermediate in various chemical syntheses. The compound is classified under azetidine derivatives, which are known for their applications in medicinal chemistry due to their ability to mimic natural products and interact with biological systems.
The synthesis of benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the enantioselective reduction of cyclobutenones using ene-reductases, which allows for the formation of the desired stereoisomer with high selectivity.
Another method involves multi-step synthetic routes that may include:
A notable six-step enantioselective synthesis has been reported, which includes key transformations such as alkylation, reduction, and protection/deprotection steps to yield the target compound with high stereochemical purity .
Benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate has a molecular formula of and a molecular weight of approximately 221.25 g/mol. The structure can be represented using the following InChI:
The compound features a benzyl group attached to a chiral azetidine ring with a hydroxyl group at position 3 and a carboxylate group at position 1 .
The isomeric SMILES representation is:
This notation illustrates the stereochemistry of the compound, highlighting the chiral centers present in the azetidine ring .
Benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate can undergo several chemical reactions:
These reactions allow for further derivatization of the compound, making it useful for synthesizing more complex molecules .
The mechanism of action for benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate is primarily related to its interactions with biological targets due to its structural features. The hydroxyl group may participate in hydrogen bonding with biological macromolecules, enhancing its binding affinity.
In pharmacological contexts, compounds like this may act as enzyme inhibitors or modulators by mimicking substrates or transition states in enzymatic reactions. The precise mechanism would depend on the specific biological target being studied .
Benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate is typically characterized by its purity level (97%) and stability under standard laboratory conditions. It has a melting point that is generally determined through differential scanning calorimetry or similar techniques.
The compound exhibits typical reactivity associated with hydroxyl and carboxyl groups. Its solubility in common organic solvents makes it amenable for various synthetic applications. The presence of both polar and nonpolar regions in its structure allows it to interact favorably with diverse chemical environments .
Benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate serves as an important intermediate in organic synthesis and medicinal chemistry. Its unique structural features enable its use in:
Research continues into expanding its applications within pharmaceutical contexts due to its potential bioactivity .
The constrained four-membered azetidine ring, incorporating specific stereogenic centers, necessitates specialized synthetic approaches combining ring construction strategies with meticulous stereocontrol.
The construction of the strained azetidine ring core presents significant synthetic challenges. Gold-catalyzed oxidative cyclization has emerged as a powerful method, leveraging reactive α-oxo gold carbenes generated in situ from terminal alkynes. This approach avoids traditional toxic diazo compounds. A key advancement involves the use of t-butanesulfonyl (Bus) as a protecting group for the nitrogen atom during cyclization. The Bus group offers dual advantages: it can be installed via oxidation of readily accessible chiral sulfinamides prepared using Ellman's chemistry (e.g., (R)-t-butanesulfinamide), and crucially, it is removable under acidic conditions without requiring harsh reductive methods. Catalyst screening identified BrettPhosAuNTf2 as optimal, delivering azetidin-3-ones in high yields (up to 85% isolated) and excellent enantiomeric excess (typically >98% ee) when bulky 2,6-dibromopyridine N-oxide is employed as the oxidant. The reaction proceeds without acid additives, minimizing side reactions [2].
Entry | Catalyst | Oxidant (5e) | Additive | Yield (%) | Major Side Product |
---|---|---|---|---|---|
1 | Ph₃PAuNTf₂ | Yes | MsOH | 28 | Mesylate (27%) |
5 | Ph₃PAuNTf₂ | Yes | MsOH | 48 | Mesylate (10%) |
12 | BrettPhosAuNTf₂ | Yes | MsOH | 70 | Mesylate (4%) |
13 | BrettPhosAuNTf₂ | Yes | None | 85 | Trace |
Alternative ring-forming strategies include formal [3+1] ring expansions utilizing strained precursors. For instance, rhodium-bound carbenes react with methylene aziridines, triggering a ring-opening/ring-closing cascade. This method efficiently constructs highly substituted azetidines with excellent regio- and stereoselectivity, transferring chirality from the aziridine substrate to the product. Dirhodium tetraacetate (Rh₂(OAc)₄) catalysis with slow addition of diazoacetates (e.g., methyl phenyl diazoacetate) achieves high yields (e.g., 90%) and diastereomeric ratios (>20:1) [5]. The mechanism involves nucleophilic attack of the aziridine nitrogen on the electrophilic rhodium carbene, forming an aziridinium ylide intermediate, followed by regioselective ring opening and ring closure facilitated by the carbamate tether.
Installing the methyl group at C2 and the hydroxy group at C3 with the correct (2S,3R) absolute configuration is paramount. Chiral Pool Synthesis remains a reliable strategy. Chiral amino acids or derivatives serve as starting materials, leveraging their inherent stereochemistry. For example, enantiopure serine or threonine derivatives can be cyclized to form the azetidine ring while preserving or inverting chirality at specific centers through controlled reactions. The stereochemical integrity of the azetidine nitrogen is crucial, as its inversion barrier is relatively low (ΔG‡ ≈ 10 kcal mol⁻¹). Strategies often involve locking the nitrogen conformation transiently or exploiting steric constraints during ring formation to control the stereochemistry at C2 and C3 [7].
Polar Radical Crossover (PRC) methodologies offer a powerful, step-economical route to introduce substituents stereoselectively at C2 and C3 simultaneously. This involves generating a strained cyclic organoborate intermediate (e.g., azetinyllithium) which undergoes a stereoselective 1,2-metallate rearrangement upon addition of an organoboron reagent (R¹-BEpin), forming a borinate complex. Subsequent reaction with a radical precursor (R²-I, e.g., ethyl 2,2-difluoro-2-iodoacetate or perfluorobutyl iodide) under blue light irradiation initiates radical formation and radical-polar crossover, leading to the formation of two new C-C bonds. Critically, the cyclic nature of the substrate controls the diastereoselectivity of the 1,2-rearrangement, favoring the trans relationship between R¹ (simulating the methyl group) and R² (simulating the hydroxymethyl equivalent after deprotection) observed in the target molecule. Optimization revealed that using ethyl-pinacol boronic esters (BEpin) and 2-methyl-THF as solvent significantly enhanced diastereoselectivity (dr up to >20:1). Iodoacetate radical precursors generally provided higher dr than perfluoroalkyl iodides [9].
Strategic protection is essential throughout the synthesis to ensure chemoselective transformations and preserve stereochemistry.
Kinetic resolution (KR) provides a powerful method to access enantiopure intermediates when asymmetric synthesis alone is insufficient or challenging. It leverages differences in the reaction rates of enantiomers (kfast and kslow) with a chiral catalyst, reagent, or enzyme. The selectivity factor, s = kfast/kslow, determines efficiency. For practical synthetic utility, an s > 20 is generally required to obtain the slow-reacting enantiomer in high enantiomeric excess (ee > 99%) at reasonable conversion (~50% yield). KR is particularly valuable for resolving racemic mixtures generated early in the synthesis of benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate, such as precursors to the azetidine ring or diastereomeric mixtures formed during functionalization [5] [6] [7].
Selectivity Factor (s) | Conv. for 99% ee SM (%) | Max. ee Product at 50% Conv. (%) | Practical Utility |
---|---|---|---|
5 | ~80 | ~60 | Low |
10 | ~70 | ~80 | Moderate |
20 | ~50 | ~95 | Good |
50 | ~40 | >99 | Excellent |
Dynamic Kinetic Resolution (DKR) and Dynamic Kinetic Asymmetric Transformations (DYKAT) overcome the 50% yield limitation of classical KR by combining enantioselective transformation with in situ racemization of the starting material. Metal-catalyzed racemization (e.g., Ru-, Pd-, or enzyme-mediated) is often employed. For azetidine intermediates, particularly those with stereolabile centers (e.g., α to nitrogen or carbonyl groups), DKR/DYKAT has been applied successfully. For instance, an immobilized iridium catalyst was used for the racemization of amines via reversible oxidation/reduction, enabling subsequent enantioselective enzymatic resolution or chemical transformation in a flow system to achieve yields >50% while maintaining high ee [6]. The choice of racemization catalyst and resolution agent (enzyme or chemical catalyst) must be compatible with the sensitive azetidine scaffold. Careful optimization is required to prevent epimerization at the desired C2 and C3 stereocenters while enabling racemization at the target labile center.
Solid-phase strategies offer advantages in purification (simple filtration), catalyst recycling, and minimizing metal contamination in the final product, which is crucial for pharmaceutical applications.
Linker Strategies for Solid-Phase Synthesis: Developing the entire azetidine scaffold on solid support requires cleavable linkers attaching the growing molecule to the resin (e.g., Wang, Rink, or SASRIN linkers for acid cleavage; Si-based linkers for fluoride cleavage; photolabile linkers). The linker must be stable throughout the synthetic sequence (cyclization, functionalization, protection/deprotection) and cleavable under conditions orthogonal to the removal of the N-Cbz and O-protecting groups on the target molecule. While direct literature on the solid-phase synthesis of this specific azetidine is limited in the provided results, the principles of linker chemistry and solid-phase peptide synthesis (SPPS) or small-molecule synthesis are directly transferable [6] [10].
Table 4: Immobilized Systems for Synthesis
Immobilized System | Support Material | Immobilization Chemistry | Key Advantages | Potential Application |
---|---|---|---|---|
Polymer-Incarcerated NPs | Cross-linked PS/PEG | Physical Encapsulation | High activity, minimal leaching, reusable | Hydrogenation, Coupling |
SNAP-tag Enzymes | BG-Agarose/Magnetic Beads | Covalent (Thioether) | Site-specific, oriented, low leaching | Kinetic Resolution, Biocatalysis |
Chemical Catalysts (e.g., Ru-complexes) | Functionalized Silica/Polymers | Ionic/Covalent Bonding | Recyclable, reduced metal contamination | Asymmetric Hydrogenation, DKR |
The synthesis of benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate exemplifies the convergence of modern organic synthesis methodologies. Advances in stereoselective cyclization (particularly gold catalysis and ring expansion), enantioselective functionalization via PRC or chiral pool utilization, sophisticated protecting group strategies, kinetic resolution techniques, and immobilized catalyst/solid-phase technologies collectively enable the efficient and stereocontrolled construction of this valuable azetidine building block. Continued refinement of these strategies focuses on enhancing efficiency, sustainability, and applicability to complex target molecules.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: